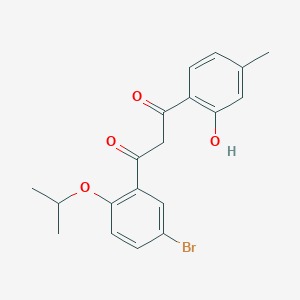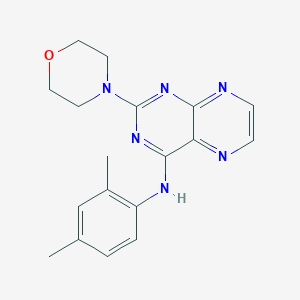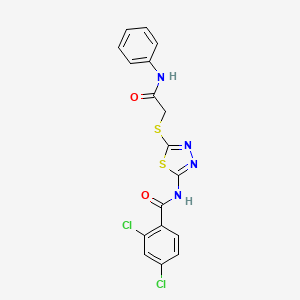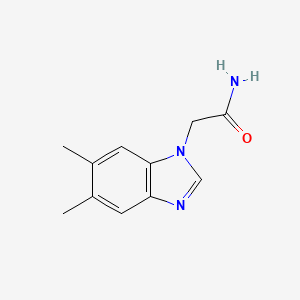
1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C19H19BrO4 and its molecular weight is 391.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized in various studies, focusing on the techniques and conditions for its preparation. For instance, Brown, Browne, and Eastwood (1983) explored the synthesis of similar dione compounds using flash vacuum pyrolysis, indicating a method for producing 1-phenylpropane-1,2-dione derivatives (Brown, Rfc et al., 1983).
Characterization of Metal Complexes : Sampal et al. (2018) focused on the synthesis of 1,3-dione and its metal complexes, highlighting their potential as bidentate ligands. This implies the compound's ability to bind with transition metals, forming complexes with potential applications (Sampal, S. N. et al., 2018).
Luminescence Properties
- Luminescence Studies : Meshkova et al. (2011) conducted studies on the luminescence properties of various 1,3-dione derivatives with different metals. These findings suggest potential applications of the compound in luminescent materials or as probes in chemical analysis (Meshkova, S. B. et al., 2011).
Antimicrobial Screening
Antimicrobial Properties : The compound and its derivatives have been evaluated for antimicrobial properties. For example, Sampal and colleagues synthesized a variant of this dione and tested its metal complexes for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Sampal, S. N. et al., 2018).
Antibacterial, Antifungal and Antioxidant Activity : Sheikh and Hadda (2013) synthesized derivatives of 1,3-dione and tested them for antibacterial, antifungal, and antioxidant activities. This suggests the compound's utility in creating new pharmacologically active agents (Sheikh, Javed et al., 2013).
Photocyclisation and Tautomerism Studies
Photocyclisation Research : Hamer and Samuel (1973) explored the photocyclisation of similar dione compounds, indicating the compound's potential in photochemical applications or as a study model in organic chemistry (Hamer, N. K. et al., 1973).
Tautomeric and Acid-Base Properties : Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of β-diketones, including structures similar to the compound . This research contributes to understanding the chemical behavior and properties of such compounds (Mahmudov, K. et al., 2011).
作用機序
Target of Action
Boronic acids and their esters, which this compound appears to contain, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Boronic acids and their esters are known to undergo hydrolysis, which could potentially release active substances or alter the compound’s interaction with its targets .
Biochemical Pathways
The hydrolysis of boronic esters could potentially affect various biochemical processes, depending on the resulting substances .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could affect their bioavailability .
Action Environment
The pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.
将来の方向性
特性
IUPAC Name |
1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQBBGVBBRMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B2497843.png)

![2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2497847.png)
![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)


![(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
